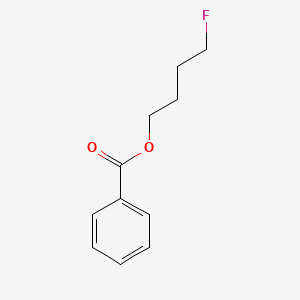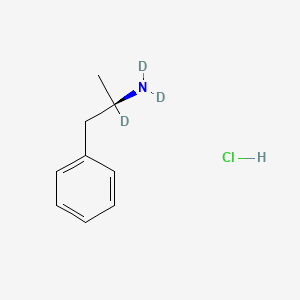
Mono(2-methylpentyl) Phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono(2-methylpentyl) Phthalate is a phthalate monoester, commonly used as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastic products . Its molecular formula is C14H18O4, and it has a molecular weight of 250.29 g/mol . This compound is primarily used in research and industrial applications.
準備方法
Mono(2-methylpentyl) Phthalate can be synthesized through the esterification of phthalic anhydride with 2-methylpentanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete conversion .
化学反応の分析
Mono(2-methylpentyl) Phthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
科学的研究の応用
Mono(2-methylpentyl) Phthalate has several scientific research applications, including:
Chemistry: It is used as a plasticizer in the production of flexible plastics and polymers.
Biology: Research studies investigate its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: It is studied for its potential toxicological effects and its impact on human health.
Industry: It is used in the manufacturing of various consumer products, including food packaging, medical devices, and cosmetics
作用機序
Mono(2-methylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism, leading to disruptions in the endocrine system. This compound can bind to nuclear receptors and alter the expression of genes involved in hormone regulation, leading to various physiological effects .
類似化合物との比較
Mono(2-methylpentyl) Phthalate is similar to other phthalate esters, such as:
Di(2-ethylhexyl) Phthalate (DEHP): Commonly used as a plasticizer, but has higher molecular weight and different toxicological profile.
Dibutyl Phthalate (DBP): Used in personal care products, with a lower molecular weight and different applications.
Diisononyl Phthalate (DiNP): Used in flexible vinyl products, with a higher molecular weight and different physical properties
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specific industrial and research applications.
特性
分子式 |
C14H18O4 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
2-(2-methylpentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-3-6-10(2)9-18-14(17)12-8-5-4-7-11(12)13(15)16/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,15,16) |
InChIキー |
QKXJNQGKOMZDPE-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)COC(=O)C1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)
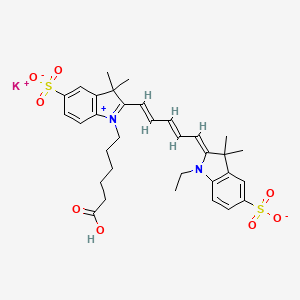

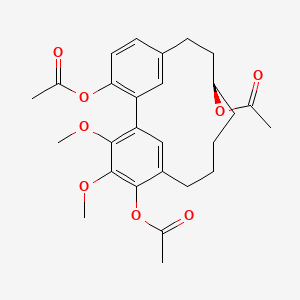

![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
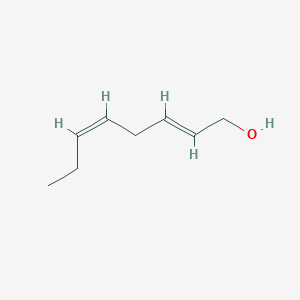
![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
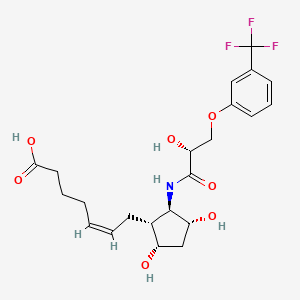
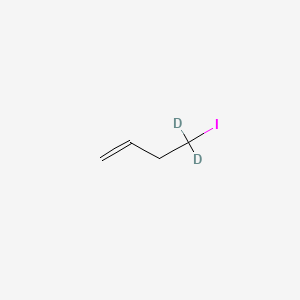
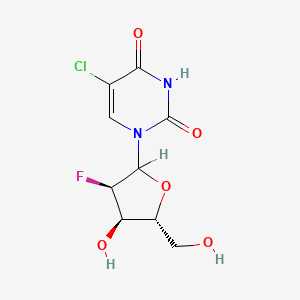
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)
